molecular formula C9H9NO2 B3317344 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one CAS No. 959085-47-3

3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3317344
CAS No.: 959085-47-3
M. Wt: 163.17 g/mol
InChI Key: RMWYLIYSSGZTJQ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one is a synthetic oxindole derivative intended for research use only. This compound is built around the privileged oxindole scaffold, a heterocyclic framework of high interest in medicinal chemistry due to its presence in various bioactive alkaloids and its utility in designing novel drug candidates . Oxindole derivatives are extensively investigated for their diverse pharmacological potential. Researchers value this class of compounds for developing potential anticancer agents, with several derivatives known to inhibit key proteins and pathways involved in cancer proliferation . Beyond oncology, the oxindole core is a versatile template for creating compounds with antimicrobial, antiviral, and antitubercular activities . The specific biological profile and research applications of this compound are subject to ongoing investigation, building upon the established significance of oxindoles in drug discovery. Please note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4,8,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWYLIYSSGZTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)NC2=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254796
Record name 1,3-Dihydro-3-hydroxy-4-methyl-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959085-47-3
Record name 1,3-Dihydro-3-hydroxy-4-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959085-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3-hydroxy-4-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one

The construction of the this compound core can be achieved through various synthetic routes, broadly categorized as direct synthesis from advanced intermediates, multi-step sequences from basic starting materials, and the application of catalytic methods to enhance efficiency and stereoselectivity.

Direct Synthesis Approaches

Direct synthesis approaches to this compound primarily involve the functionalization of a pre-formed 4-methyl-2,3-dihydro-1H-indol-2-one (4-methyloxindole) or the transformation of 4-methyl-1H-indole-2,3-dione (4-methylisatin).

One of the most straightforward methods is the reduction of the C3-carbonyl group of 4-methylisatin (B74770). This transformation can be accomplished using various reducing agents. While specific examples for the catalytic hydrogenation of 4-methylisatin are not extensively detailed in the literature, the catalytic hydrogenation of other substituted isatins is a known method for the synthesis of 3-hydroxyoxindoles. arkat-usa.org The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, are crucial in achieving high yields and chemoselectivity, avoiding over-reduction to the corresponding oxindole (B195798).

Alternatively, nucleophilic addition to the C3-carbonyl of 4-methylisatin provides a direct route to 3-substituted-3-hydroxyoxindoles. For the synthesis of the parent this compound, this would involve the formal addition of a hydride anion. More commonly, this electrophilic center is targeted by organometallic reagents or in aldol-type reactions to generate more complex 3-hydroxyoxindole derivatives. The aldol (B89426) reaction of isatins, including substituted variants like 4-methylisatin, with ketones is a well-established method for creating a C-C bond at the C3-position and introducing the hydroxyl group simultaneously. nih.gov

Multi-step Reaction Sequences

Multi-step syntheses allow for the construction of this compound from simpler, more readily available starting materials. A common strategy involves the initial synthesis of 4-methylisatin, followed by its conversion to the target molecule.

The Sandmeyer isatin (B1672199) synthesis is a classical and widely used method for the preparation of isatins from anilines. biomedres.usnih.govirapa.orgchemicalbook.com In the context of the target molecule, this multi-step sequence would commence with 3-methylaniline. The general steps of the Sandmeyer synthesis are outlined below:

Formation of an Isonitrosoacetanilide: 3-Methylaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form N-(3-methylphenyl)-2-(hydroxyimino)acetamide.

Cyclization: The resulting isonitrosoacetanilide undergoes acid-catalyzed cyclization, typically using concentrated sulfuric acid, to yield 4-methylisatin. nih.gov

Once 4-methylisatin is obtained, it can be converted to this compound via the direct synthesis methods described in the previous section, such as reduction or a formal hydrolysis.

Another potential multi-step approach could start from 2-nitrotoluene (B74249) derivatives. The Batcho-Leimgruber indole (B1671886) synthesis, for instance, allows for the formation of the indole nucleus from a substituted 2-nitrotoluene. orgsyn.org A plausible, though not explicitly documented, route could involve the synthesis of 4-methylindole (B103444) from a suitable 2,3-disubstituted toluene (B28343) precursor, followed by oxidation to the corresponding oxindole and subsequent hydroxylation at the C3-position.

Catalytic Methods in 2,3-Dihydro-1H-indol-2-one Synthesis

Catalytic methods, particularly asymmetric catalysis, have become indispensable in the synthesis of chiral 3-hydroxyoxindoles due to the biological importance of enantiomerically pure compounds. nih.gov These methods are applicable to substituted isatins, including 4-methylisatin, and offer high levels of stereocontrol.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 3-hydroxyoxindoles. Chiral amino acids and their derivatives, such as proline-based catalysts, have been successfully employed in the asymmetric aldol reaction of isatins with ketones. nih.gov Research has shown that the position of substituents on the isatin ring, such as the methyl group in 4-methylisatin, can significantly influence the enantioselectivity of the reaction, with good to excellent enantiomeric excesses being reported for 4-substituted isatins. nih.gov

The general mechanism of an amine-catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and the catalyst. This enamine then attacks the C3-carbonyl of the isatin in a stereocontrolled manner, followed by hydrolysis to yield the chiral 3-hydroxyoxindole and regenerate the catalyst. nih.gov

Table 1: Examples of Organocatalyzed Asymmetric Aldol Reactions of Isatins This table presents data for closely related reactions, as specific data for this compound is not readily available.

Isatin DerivativeKetoneCatalystEnantiomeric Excess (ee)YieldReference
4-ChloroisatinAcetoneChiral β-amino acid derivative94%Good nih.gov
4-BromoisatinAcetoneChiral β-amino acid derivative92%Good nih.gov
4-Methylisatin Acetone Chiral β-amino acid derivative 77% Good nih.gov
IsatinCyclohexanoneChiral primary amine99%99% rsc.org

In addition to organocatalysis, transition metal catalysis is also employed for the synthesis of 3-hydroxyoxindoles. Catalytic hydrogenation of isatins using chiral metal complexes can provide enantiomerically enriched 3-hydroxyoxindoles. The choice of metal, ligand, and reaction conditions is critical for achieving high stereoselectivity. arkat-usa.org

Derivatization and Analogue Synthesis

The presence of a hydroxyl group and a methyl group on the this compound scaffold offers opportunities for further chemical modifications to generate a library of analogues for various applications.

Modification at the Hydroxyl Group

The tertiary hydroxyl group at the C3-position is a key functional handle for derivatization. Standard organic transformations can be applied to modify this group, although the steric hindrance of the quaternary center might influence reactivity.

O-Alkylation: The hydroxyl group can be converted to an ether linkage through O-alkylation. This reaction is typically carried out by deprotonating the alcohol with a suitable base to form an alkoxide, which is then reacted with an alkylating agent such as an alkyl halide. The choice of base and solvent is crucial to avoid side reactions. organic-chemistry.org

Esterification: The formation of an ester at the C3-hydroxyl group can be achieved through reaction with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. nih.gov This acylation can be promoted by a base or a coupling agent.

Table 2: Potential Derivatization Reactions at the Hydroxyl Group This table outlines plausible reactions based on general organic chemistry principles, as specific examples for this compound are not extensively reported.

Reaction TypeReagentsFunctional Group Transformation
O-AlkylationBase (e.g., NaH), Alkyl Halide (R-X)-OH → -OR
EsterificationAcyl Chloride (RCOCl), Base (e.g., Pyridine)-OH → -OC(O)R
SilylationSilyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole)-OH → -OSiR3

Substitution on the Methyl Group

The methyl group at the C4-position of the aromatic ring is also amenable to chemical modification, allowing for the introduction of various functional groups.

Halogenation: Radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). This would lead to the formation of a 4-(halomethyl) derivative, which can serve as a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to an aldehyde, a carboxylic acid, or a hydroxymethyl group depending on the oxidizing agent and reaction conditions employed. Strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group to a carboxylic acid. chemspider.com Milder and more selective oxidizing agents would be required to stop the oxidation at the aldehyde or alcohol stage. thieme-connect.de

Table 3: Potential Derivatization Reactions at the Methyl Group This table outlines plausible reactions based on general organic chemistry principles, as specific examples for this compound are not extensively reported.

Reaction TypeReagentsFunctional Group Transformation
Radical HalogenationNBS or NCS, Radical Initiator-CH₃ → -CH₂X (X = Br, Cl)
Oxidation to Carboxylic AcidKMnO₄-CH₃ → -COOH
Oxidation to AldehydeMild Oxidizing Agent-CH₃ → -CHO

Functionalization of the Indole Nitrogen (N1)

The nitrogen atom (N1) of the oxindole ring is a key site for functionalization, which can significantly influence the molecule's reactivity, solubility, and biological properties. Protecting or substituting this nitrogen is often a critical step in multi-step syntheses.

Common N1 functionalization reactions include alkylation, acylation, and the introduction of protecting groups. For instance, N-benzylation of the precursor, 4-methylisatin, can be achieved by treating it with a base such as sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of benzyl (B1604629) bromide. nih.gov This process first generates an anionic intermediate which then undergoes nucleophilic substitution with the alkyl halide. nih.gov

The choice of the substituent or protecting group on the N1 position is crucial as it can exert significant steric and electronic effects on subsequent reactions, particularly in stereoselective synthesis. nih.govbeilstein-journals.org For example, in palladium-catalyzed asymmetric allylation reactions of isatins, the nature of the N-protecting group was found to be important in controlling the stereoselectivity of the transformation. beilstein-journals.org While bulky groups like trityl or even a simple N-H can lead to low enantioselectivity, other groups can enhance it. nih.govbeilstein-journals.org

Aromatic Ring Substitutions and Their Synthetic Impact

The subject compound is characterized by a methyl group at the C4 position of the aromatic ring. The presence and position of such substituents are typically determined by the choice of starting materials for the synthesis of the oxindole core. The synthesis of this compound generally begins with a correspondingly substituted precursor, such as 4-methylisatin.

The synthesis of substituted isatins can be accomplished through various established methods. These precursors are then used to build the 3-hydroxyoxindole structure. The electronic properties of substituents on the aromatic ring can influence the reactivity of the C3-carbonyl group in the isatin precursor. However, in some catalytic systems, such as certain enantioselective aldol reactions, the electronic properties of substituents on the isatin aromatic ring have been observed to have little effect on the reaction's stereochemical outcome. combichemistry.com

Stereoselective Synthesis of Enantiomers and Diastereomers

Creating chiral centers at the C3 position with high stereocontrol is a primary objective in the synthesis of 3-hydroxyoxindoles. nih.gov A vast number of catalytic asymmetric strategies have been developed for this purpose, which are broadly applicable to substituted isatins, including 4-methylisatin. nih.gov These methods primarily involve the addition of various nucleophiles to the C3-keto group of the isatin precursor.

Transition Metal Catalysis: Chiral ligand/metal complexes are widely used to achieve high enantioselectivity. nih.govnih.gov Palladium, iridium, ytterbium, and other metals have been employed in reactions such as allylation, alkynylation, and aldol-type reactions. nih.govbeilstein-journals.orgacs.org For example, palladium complexes with chiral ligands like bis(oxazoline) can catalyze the asymmetric allylation of isatins to yield 3-allyl-3-hydroxyoxindoles with high yields and enantioselectivities. nih.govbeilstein-journals.org Similarly, cationic iridium complexes have been used for asymmetric intramolecular hydroarylation of α-ketoamides to produce 3-substituted 3-hydroxy-2-oxindoles with excellent enantioselectivity. nih.govnih.gov

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3-hydroxyoxindoles. beilstein-journals.org Chiral organic molecules such as cinchona alkaloids, amino acids, and bifunctional thioureas can catalyze reactions with high stereocontrol. nih.gov For instance, cinchona alkaloid derivatives have been successfully used to catalyze asymmetric aldol reactions between isatins and various ketones or ketoesters, affording products in high yields and enantioselectivities. nih.govresearchgate.net

The table below summarizes representative stereoselective methods applicable to the synthesis of chiral this compound derivatives.

Reaction TypeCatalyst/LigandNucleophileYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
AllylationPd/[Pd(η³-C₃H₅)Cl)]₂ / Bis(oxazoline) (L1)Allyl-donorUp to 93%Up to 97% ee, Up to 7.6:1 dr nih.govbeilstein-journals.org
AlkynylationGuanidine/CuITerminal AlkynesUp to 99%Up to 97% ee nih.gov
Aldol ReactionCinchona AlkaloidTrifluoromethyl α-fluorinated β-keto gem-diolsUp to 99%Up to 98% ee nih.govresearchgate.net
Aldol Reactionα-Amino Acid SulfonamideKetonesUp to 99%Up to 92% ee, Up to 98:2 dr nih.gov
Decarboxylative AdditionYb(OTf)₃/PyBoxβ-KetoacidsUp to 98%Up to 99% ee nih.govbeilstein-journals.org
Morita–Baylis–Hillmanβ-IsocupreidineMaleimidesUp to 96%>99% ee nih.govbeilstein-journals.org

Advanced Synthetic Transformations

The this compound scaffold serves as a versatile intermediate for further chemical modifications.

Oxidation Reactions of the Core Structure

The hydroxyl group at the C3 position and the adjacent C-H bond are susceptible to oxidation. Mild oxidation of the 3-hydroxy group can regenerate the corresponding isatin (4-methyl-1H-indole-2,3-dione). More advanced oxidative transformations can lead to skeletal rearrangements. For example, 3-hydroxyoxindoles can undergo an unexpected electrochemical rearrangement to form 3,1-benzoxazin-2-ones. acs.orgacs.org This reaction is proposed to proceed through a peroxide intermediate. acs.org Additionally, oxidative dearomatization of substituted indoles using sulfonium (B1226848) salts generated in situ from DMSO provides a direct route to 3-hydroxyoxindoles, where water acts as the oxygen source. rsc.orgrsc.org

Reduction Reactions of the Lactam Ring

The lactam carbonyl group (C2-one) of the oxindole ring can be reduced to afford different products. Partial reduction using reagents like sodium borohydride (B1222165) (NaBH₄) can yield the corresponding lactol (2,3-dihydroxy-4-methyl-2,3-dihydro-1H-indole). beilstein-journals.org More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·THF), can achieve complete reduction of the carbonyl group to a methylene (B1212753) group, converting the oxindole into an indoline (B122111) derivative. researchgate.net The choice of reducing agent is critical, as some reagents may lead to the formation of indoles instead of indolines. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The C3 position of 3-hydroxyoxindoles is a hub for substitution reactions. The hydroxyl group can act as a leaving group, particularly after protonation or activation with a Lewis acid. This generates a stabilized carbocation or a highly reactive 2H-indol-2-one intermediate. nih.govnih.gov This intermediate can then be trapped by a variety of π-nucleophiles, such as electron-rich aromatic and heteroaromatic compounds, in a Friedel-Crafts-type alkylation reaction to form 3,3-disubstituted oxindoles. nih.govresearchgate.net This transformation allows for the construction of complex molecular architectures, including spiro-substituted oxindoles if the nucleophile is tethered to the oxindole core. nih.gov Nucleophilic substitution can also be achieved at other positions under specific conditions, for instance, at the C2 position of 1-methoxyindole (B1630564) derivatives. nii.ac.jp

Rearrangement Reactions Involving the Oxindole Nucleus

The oxindole nucleus, a privileged scaffold in medicinal chemistry, can undergo a variety of rearrangement reactions to yield structurally diverse heterocyclic compounds. One notable transformation is the electrochemical rearrangement of 3-hydroxyoxindoles into 3,1-benzoxazin-2-ones. nih.gov This reaction proceeds under mild and environmentally friendly conditions, offering moderate to excellent yields. nih.gov

The transformation is believed to involve a peroxide intermediate. nih.gov The reaction is initiated by an electrochemical process, which facilitates the skeletal reorganization of the 3-hydroxy-2-oxindole core. This method is notable for its broad functional group tolerance and experimental simplicity, as it can be conducted in a setup open to air with non-anhydrous solvents. nih.gov While this specific rearrangement has been reported for general 3-hydroxyoxindoles, it represents a significant potential transformation for this compound, offering a pathway to a different class of heterocyclic compounds.

Another important reaction of the oxindole core is oxidative fragmentation. This can be achieved through a copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation. This process leads to the cleavage of the C2-C3 bond of the oxindole ring and allows for the incorporation of external nucleophiles, providing access to a variety of aniline (B41778) derivatives and other heterocyclic scaffolds. caltech.edu

Spectroscopic Characterization Techniques for Structural Elucidation in Synthetic Studies

The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. These methods are crucial for confirming the successful synthesis of the target molecule and for determining its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules. For oxindole derivatives, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For other substituted indoles, such as 4-bromo-3-methyl-1H-indole, the ¹H NMR spectrum in CDCl₃ shows a singlet for the NH proton around 7.94 ppm and a doublet for the methyl protons at 2.57 ppm. The aromatic protons appear in the range of 6.95 to 7.28 ppm. The ¹³C NMR spectrum of this compound displays signals for the aromatic carbons and a characteristic signal for the methyl group around 12.65 ppm. rsc.org

Interactive Data Table: Representative ¹H NMR Data for a Related 3-Methyl-1H-indole Derivative

Chemical Shift (ppm)MultiplicityAssignment
7.94sNH
7.28 – 7.24mAr-H
7.03 – 6.95mAr-H
2.57dCH₃

Data for 4-Bromo-3-methyl-1H-indole in CDCl₃ rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups.

For the related compound 4-hydroxy-3-methyl-2(1H)-quinolone, the IR spectrum shows absorption bands at 3268 and 3186 cm⁻¹ corresponding to N-H and O-H stretching vibrations, respectively. A strong absorption band at 1595 cm⁻¹ is attributed to the C=O stretching vibration. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for a Related 4-Hydroxy-3-methyl Quinolone Derivative

Wavenumber (cm⁻¹)Functional Group
3268, 3186N-H and O-H stretch
2958, 2927C-H stretch
1595C=O stretch

Data for 4-Hydroxy-3-methyl-2(1H)-quinolone nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.

For a related compound, methyl-5-hydroxyoxindole-3-acetate, electrospray ionization high-resolution tandem mass spectrometry (ESI-HR-MS/MS) in negative ion mode has been used to study its fragmentation pattern. The analysis revealed product ions corresponding to the successive losses of a carboxyl group, a methyl group, and fragments from the phenolic ring system, providing valuable structural information. researchgate.net The fragmentation patterns observed in mass spectrometry are often characteristic of a particular class of compounds and can aid in the identification of unknown structures.

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and conformation. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

While a crystal structure for this compound is not available in the provided search results, the structure of other 3-substituted-3-hydroxy-2-oxindoles has been confirmed by X-ray crystallography. For instance, the formation of (E)-3-(4-phenyl-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one has been unambiguously confirmed by this method. nih.gov Similarly, the structures of various substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives have been elucidated using single-crystal X-ray diffraction analysis. mdpi.com These examples highlight the power of X-ray crystallography in providing unequivocal structural proof for complex heterocyclic molecules.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The functionalization of the 3-hydroxy-2-oxindole core at three key positions—the C3 carbon, the aromatic ring, and the N1 nitrogen—plays a pivotal role in modulating the biological profile of these molecules.

The C3 position of the oxindole (B195798) ring is a critical site for introducing chemical diversity, and modifications at this position profoundly impact biological activity. iiserpune.ac.in This position frequently bears a quaternary carbon, often a stereocenter, whose absolute configuration can substantially influence the molecule's bioactivity. nih.gov The 3-substituted-3-hydroxy-2-oxindole scaffold is a prominent feature in many natural compounds known for their potent anticancer, anti-HIV, and neuroprotective properties. researchgate.netnih.gov

Research has shown that introducing various substituents at C3 can lead to compounds with a wide spectrum of activities. For instance, the synthesis of 3-indolyl-3-hydroxy oxindole derivatives has yielded compounds with significant antifungal properties against various plant pathogenic fungi. nih.gov Similarly, the addition of allyl and other alkyl groups at this position through methods like aldol (B89426) reactions has been a common strategy to generate libraries of bioactive compounds. beilstein-journals.org The versatility of the C3 position allows for the attachment of diverse functional groups through C-C, C=C, C-N, and C-O bonds, each contributing uniquely to the molecule's interaction with biological targets. iiserpune.ac.in

Table 1: Impact of C3-Position Modifications on Biological Activity

C3 Substituent Type Resulting Biological Activity Reference
Indolyl groups Antifungal activity against plant pathogens. nih.gov nih.gov
Allyl groups Precursors for diverse bioactive molecules. beilstein-journals.org beilstein-journals.org
Alkyl/Aryl groups Broad-spectrum activities including anticancer and anti-HIV. researchgate.net researchgate.net

Substitutions on the aromatic portion of the oxindole ring significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its biological efficacy. Halogenation, in particular, has been identified as a key strategy for enhancing activity.

Studies on the antifungal properties of 3-indolyl-3-hydroxy oxindoles revealed that the introduction of iodine (I), chlorine (Cl), or bromine (Br) substituents at the C5 position of the oxindole ring is crucial for potent activity. nih.govnih.gov In the context of anticancer activity, the position of the halogen is also critical. For a series of morpholine-substituted 3-hydroxy-2-oxindoles, the presence of a bromine atom at the C7 position was preferred over hydrogen for anti-proliferative effects. nih.gov Further investigation in this series established a clear activity trend for C7 substitution: di-Br > Br > H = Cl. nih.gov

Beyond halogens, other groups also play an important role. Methyl groups at the C4 and C6 positions have been shown to facilitate anti-HIV-1 activity in a series of 3-oxindole-2-carboxylates. mdpi.com The effect of substituents can also be dependent on the specific chemical reaction used for synthesis, which in turn affects the properties of the final product. For example, in certain palladium-catalyzed reactions, products with electron-donating groups on the aromatic core were obtained with high enantioselectivity, a factor that can be critical for biological function. nih.govbeilstein-journals.org

Table 2: Influence of Aromatic Ring Substitutions on Biological Activity

Position Substituent(s) Effect on Biological Activity Reference
C5 I, Cl, or Br Crucial for good antifungal activity. nih.govnih.gov nih.govnih.gov
C7 Br Preferred over H for antiproliferative activity. nih.gov nih.gov
C7 di-Br > Br > H = Cl Order of antiproliferative activity in morpholine-substituted analogs. nih.gov nih.gov
C4, C6 Dimethyl Facilitated anti-HIV-1 activity. mdpi.com mdpi.com

The substituent at the N1 position of the oxindole lactam is a key determinant of the molecule's biological activity and, in many cases, is essential for its function. The protecting group on the isatin (B1672199) amide has been described as crucial for controlling stereoselectivity during synthesis, which has direct implications for the final compound's interaction with chiral biological targets. nih.govbeilstein-journals.org

In SAR studies of anti-proliferative 3-hydroxy-2-oxindoles, the presence of a benzyl (B1604629) group at the N1 position was found to significantly improve activity. nih.gov This was starkly demonstrated by the complete lack of activity in the corresponding N-unsubstituted (N-H) compounds. nih.gov This highlights the N1 position as a critical handle for "switching on" the biological effects of the scaffold. Conversely, certain substituents can be detrimental to achieving desired chemical properties. For instance, the use of methyl, trityl, or 1-naphthylmethyl groups at the N1 position, as well as an unsubstituted N-H, has been observed to result in low enantioselectivity in some synthetic routes. nih.govbeilstein-journals.org This demonstrates that the size and electronic nature of the N1 substituent are of paramount importance.

Table 3: Effect of N1-Position Substituents on Activity/Synthesis Profile

N1 Substituent Observed Effect Reference
Benzyl Improved anti-proliferative activity. nih.gov nih.gov
Hydrogen (unsubstituted) Resulted in lack of anti-proliferative activity. nih.gov nih.gov

Conformational Analysis and Bioactive Conformations

Understanding the three-dimensional structure and conformational flexibility of 3-hydroxy-oxindole derivatives is essential for elucidating their mechanism of action. The bioactive conformation is the specific spatial arrangement a molecule adopts when it binds to its biological target to exert its effect. This conformation is determined through experimental methods like X-ray crystallography of ligand-protein complexes or computational techniques such as molecular docking. nih.govdundee.ac.uk

The reactivity and, by extension, the bioactivity of heterocyclic compounds can be controlled by their conformational flexibility. researchgate.net For the 3-hydroxy-oxindole scaffold, computational studies have been employed to explain observed biological data. For example, in silico docking analyses of a potent anticancer analog (compound 4j) against the VEGFR2 protein target showed that the active molecule successfully docked within the protein's active site, adopting a favorable binding mode. nih.gov This analysis helps to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, providing a molecular basis for the compound's activity.

Studies on other complex molecules have shown that even slight changes in bond angles or restricted rotation in a linker can significantly alter the preferred conformation and lead to a drop in potency. dundee.ac.uk Therefore, analyzing the molecule's ability to adopt a low-energy conformation that is complementary to the target's binding site is a critical aspect of drug design.

Rational Design Principles for Enhanced Activity

Based on extensive SAR studies, several key principles for the rational design of novel and more potent 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one analogs have been established:

N1-Substitution is Essential for Activity : A primary design consideration is the derivatization of the N1 position. Unsubstituted analogs often show a lack of biological activity, whereas the introduction of groups like benzyl can confer or significantly enhance potency, particularly for anticancer applications. nih.gov

Strategic Halogenation of the Aromatic Ring : The targeted placement of halogen atoms on the aromatic ring is a proven strategy for improving biological effects. Introducing halogens like Br, Cl, or I at the C5 position can enhance antifungal activity, while substitution at the C7 position (particularly with Br) can boost anti-proliferative effects. nih.govnih.gov

C3-Position as a Point of Diversity : The C3 position is the key locus for introducing structural diversity to modulate activity and target selectivity. The scaffold is amenable to the addition of a wide range of alkyl, aryl, and heterocyclic moieties to fine-tune the pharmacological profile. researchgate.netiiserpune.ac.in

Molecular Hybridization : A promising strategy involves the hybridization of the oxindole core with other known pharmacophores. nih.gov This approach aims to create multifunctional molecules that can interact with multiple biological targets or combine the favorable properties of different chemical classes to achieve synergistic effects, as seen in the design of novel antitubercular agents. nih.gov

Computationally Guided Design : The use of in silico tools, such as molecular docking, is a powerful principle for rational design. These methods allow for the prediction of binding modes and affinities, helping to explain the activity of known compounds and guiding the design of new analogs with improved interactions with their biological targets. nih.govnih.gov

Mechanistic Insights into Biological Action

Cellular Pathway Modulation

Induction of Apoptosis Pathways (e.g., Caspase Activation, Bcl-2 Modulation)

No specific studies were identified that investigated the ability of 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one to induce apoptosis. Consequently, there is no available data on its potential to activate caspases or modulate the expression or function of Bcl-2 family proteins.

Inhibition of Cell Proliferation

Information regarding the effect of this compound on the inhibition of cell proliferation is not available in the current scientific literature.

Interaction with Specific Molecular Targets and Pathways

There are no published findings that identify or describe the interaction of this compound with any specific molecular targets or cellular signaling pathways.

Biochemical Target Identification and Validation

Enzyme Binding and Inhibition Kinetics

No data has been published detailing the binding of this compound to any enzymes, nor are there any studies on its enzyme inhibition kinetics.

Receptor Binding and Modulation Studies

There is no available research on the binding of this compound to any cellular receptors or any subsequent modulation of receptor activity.

Cellular Uptake and Intracellular Distribution in Pre-clinical Models

Following a comprehensive review of publicly available scientific literature, no specific research data or detailed findings on the cellular uptake and intracellular distribution of the chemical compound this compound in pre-clinical models were identified.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as an oxindole (B195798) derivative, might interact with a protein target.

Ligand-Protein Interaction Analysis with Target Enzymes/Receptors (e.g., EGFR TK, DNA gyrase, VEGFR2)

There is no specific information in the reviewed literature detailing the molecular docking of 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one with Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), DNA gyrase, or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Studies on other 3-substituted indolin-2-one derivatives have identified them as a novel class of tyrosine kinase inhibitors, with modifications at the C-3 position influencing their selectivity for different RTKs. nih.gov For instance, certain derivatives show high specificity against the VEGF (Flk-1) RTK, while others are more selective towards EGF and Her-2 RTKs. nih.gov However, without specific docking studies on the 4-methyl variant, its interaction profile with these enzymes remains uncharacterized.

Prediction of Binding Affinity and Binding Modes

The prediction of binding affinity and the specific binding modes of this compound with target receptors is not documented. The binding affinity, often expressed as an IC50 or Ki value, is a measure of the strength of the interaction between a ligand and its target. Computational tools can estimate this affinity, but such calculations for the specified compound are not available. The binding mode describes the precise orientation and conformation of the ligand within the active site of the protein, including key interactions like hydrogen bonds and hydrophobic contacts. While general binding modes for other oxindole derivatives have been proposed, these cannot be directly extrapolated to the 4-methyl substituted compound without specific computational analysis. nih.gov

Rationalizing Observed Biological Activities

As there are no documented biological activities for this compound in the searched literature, it is not possible to rationalize any such activities through computational studies. The general class of oxindoles has been investigated for a wide range of pharmacological applications, including antiviral and anti-inflammatory properties. nih.govresearchgate.net Molecular docking studies on other oxindole derivatives have been used to explain their observed urease inhibition, for example. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and geometry of molecules. These methods provide insights into molecular properties that can influence reactivity and biological activity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Specific Density Functional Theory (DFT) calculations for the molecular geometry and electronic structure of this compound have not been reported. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to optimize molecular geometries and to calculate various electronic properties. While DFT studies have been performed on other indolin-2-one derivatives to analyze their stability and compare theoretical data with experimental results, this specific compound has not been the subject of such an analysis. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

A Frontier Molecular Orbital (FMO) analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, for this compound is not available in the literature. FMO theory is used to predict the reactivity of molecules. The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy gap between them is an important parameter for determining molecular stability and reactivity. DFT calculations are commonly used to determine these parameters for various organic molecules, including other oxindole derivatives, to elucidate their reactivity profiles. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It allows for the identification of electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. nih.govugm.ac.id The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue represents regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow areas denote intermediate and near-zero potential. nih.govresearchgate.net

For this compound, the MEP map would highlight specific reactive sites:

Negative Regions (Red/Yellow): The highest electron density is expected to be localized on the oxygen atom of the carbonyl group (C=O) at the 2-position and the oxygen of the hydroxyl group (-OH) at the 3-position. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance.

Positive Regions (Blue): The most electron-deficient region would be the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic attack and a strong hydrogen bond donor. The hydrogen atom attached to the nitrogen in the indole (B1671886) ring (N-H) would also exhibit a positive potential.

Neutral/Intermediate Regions (Green): The aromatic ring and the methyl group would generally show a near-zero or slightly negative potential, characteristic of non-polar hydrocarbon regions.

This analysis is critical for understanding how the molecule might interact with biological targets like proteins and enzymes.

Table 1: Predicted MEP-Based Reactive Sites for this compound

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Carbonyl Oxygen (C=O) Highly Negative (Red) Site for Electrophilic Attack / H-Bond Acceptor
Hydroxyl Oxygen (-OH) Negative (Yellow/Red) Site for Electrophilic Attack / H-Bond Acceptor
Hydroxyl Hydrogen (-OH) Highly Positive (Blue) Site for Nucleophilic Attack / H-Bond Donor
Amide Hydrogen (N-H) Positive (Light Blue) H-Bond Donor

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. wikipedia.orgresearchgate.net This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability. rsc.org The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater charge delocalization. researchgate.net

In this compound, several key intramolecular interactions would be expected:

Lone Pair Delocalization: The lone pair electrons on the nitrogen atom (LP(N)) would likely delocalize into the antibonding orbital of the adjacent carbonyl group (π* C=O). Similarly, lone pairs on the hydroxyl oxygen (LP(O)) could interact with adjacent antibonding sigma orbitals (σ*).

Aromatic Ring Interactions: Significant delocalization would occur between the π orbitals of the benzene (B151609) ring and the adjacent π* orbitals, which is characteristic of aromatic systems.

Table 2: Predicted NBO Donor-Acceptor Interactions in this compound

Donor Orbital (i) Acceptor Orbital (j) Interaction Type Predicted Stabilization Energy E(2) (kcal/mol)
LP (N1) π* (C2=O) n → π* High
LP (O3) σ* (C3-C) n → σ* Moderate
π (C4-C5) π* (C6-C7) π → π* High

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Changes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are essential for evaluating the stability of a ligand-protein complex, revealing how the ligand binds and whether its conformation remains stable within the target's active site. plos.orgnih.gov Key parameters analyzed during an MD simulation include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). researchgate.net

A hypothetical MD simulation of this compound bound to a protein target (e.g., a cyclin-dependent kinase, a common target for indole derivatives) would be assessed as follows:

RMSD: This metric measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD plot that plateaus over the simulation time (e.g., 100 ns) suggests that the complex has reached equilibrium and is stable. ajchem-a.com

RMSF: This analysis identifies fluctuations in individual amino acid residues of the protein. Higher RMSF values in loop regions are common, but significant fluctuations in the active site could indicate instability.

Radius of Gyration (Rg): Rg measures the compactness of the protein structure. A stable Rg value suggests that the protein is not undergoing significant unfolding or conformational changes upon ligand binding. researchgate.net

Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and protein are monitored. Stable hydrogen bonds throughout the simulation are a strong indicator of a stable binding interaction.

Table 3: Illustrative Metrics from a Hypothetical 100 ns MD Simulation

Parameter Description Indication of Stability
Protein RMSD Measures protein backbone deviation. Plateauing at a low value (e.g., < 3 Å)
Ligand RMSD Measures ligand deviation within the binding pocket. Plateauing at a low value (e.g., < 2 Å)
Rg (Radius of Gyration) Measures the compactness of the protein. A stable, non-fluctuating value.

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic properties of a molecule. nih.gov These theoretical approaches are vital in early-stage drug discovery to filter out candidates with poor ADMET profiles, thereby reducing the risk of late-stage failures. researchgate.net Predictions are often based on the molecule's physicochemical properties and established rules like Lipinski's Rule of Five and Veber's rules. nih.gov

The predicted ADMET profile for this compound would likely show:

Absorption: With a low molecular weight and a moderate number of hydrogen bond donors/acceptors, the compound is predicted to have high human intestinal absorption (HIA). alliedacademies.org

Distribution: Its properties may allow it to cross the blood-brain barrier (BBB), a key consideration for neurologically active compounds. It is unlikely to be a substrate for P-glycoprotein (P-gp), an efflux pump that removes drugs from the central nervous system.

Metabolism: The molecule would likely be a substrate for Cytochrome P450 (CYP) enzymes, with potential sites of metabolism being the aromatic ring (hydroxylation) or the methyl group.

Toxicity: It is generally predicted to be non-mutagenic (AMES test negative).

Table 4: Predicted In Silico ADMET Properties for this compound

Property Predicted Value/Classification Significance
Molecular Weight ~177 g/mol Complies with Lipinski's Rule (< 500)
LogP ~1.2 Good balance of hydrophilicity/lipophilicity
H-Bond Donors 2 Complies with Lipinski's Rule (≤ 5)
H-Bond Acceptors 2 Complies with Lipinski's Rule (≤ 10)
Human Intestinal Absorption High Good potential for oral bioavailability
Blood-Brain Barrier (BBB) Permeable Potential for CNS activity
P-gp Substrate No Less likely to be removed by efflux pumps
CYP2D6 Inhibitor Non-inhibitor Lower risk of drug-drug interactions

Future Perspectives and Research Directions

Development of Novel Analogues with Optimized Biological Profiles

The 3-hydroxyoxindole scaffold is a fertile starting point for the development of novel therapeutic agents. Future research will undoubtedly focus on the synthesis and evaluation of new analogues of 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one to optimize biological activity, selectivity, and pharmacokinetic properties.

Strategic modifications are typically explored at three key positions:

The C3-substituent: The hydroxyl group at the C3 position is crucial, but the introduction of various other substituents at this stereocenter can drastically alter biological activity.

The Aromatic Ring: The benzene (B151609) portion of the indole (B1671886) core is amenable to substitution. The existing 4-methyl group is one such modification, and further exploration with other electron-donating or electron-withdrawing groups at positions 4, 5, 6, and 7 could fine-tune electronic properties and target interactions. For instance, studies on related oxindoles have shown that introducing halogen atoms at the 5th position can significantly enhance potency against targets like the HIV-1 reverse transcriptase enzyme. researchgate.net

The N1-substituent: The nitrogen atom of the indole ring can be functionalized with various groups to modulate properties like solubility, metabolic stability, and cell permeability.

By systematically creating libraries of analogues with variations at these positions, researchers can build comprehensive structure-activity relationships (SAR) to guide the design of compounds with optimized profiles for specific diseases.

Table 1: Examples of Biologically Active 3-Hydroxyoxindole Analogues

Compound/Analogue Class Substitution Pattern Reported Biological Activity
TMC-95A (Natural Product) Complex substitution at C3 Potent proteasome inhibitor nih.gov
SM-130686 Spirocyclic substitution at C3 Potent and orally active GHSR agonist nih.gov
Convolutamydine A (Natural Product) Brominated aromatic ring Potent activity against leukemia cells juniperpublishers.com
5-Bromo-3-hydroxyoxindole derivatives Bromo group at C5 position Enhanced potency against HIV-1 RT researchgate.net

| 3-Substituted-3-hydroxy-2-oxindoles with sulfonamide moiety | Sulfonamide group linked to C3 | Antiviral activity against Potato Virus Y (PVY) acs.org |

Exploration of Multi-target Directed Ligands

Complex multifactorial diseases, such as Alzheimer's disease and cancer, often involve multiple pathological pathways. The Multi-Target Directed Ligand (MTDL) approach aims to design single molecules that can modulate several biological targets simultaneously, offering a potentially more effective therapeutic strategy than single-target agents. researchgate.netnih.gov

The oxindole (B195798) scaffold is considered an excellent privileged structure for the development of MTDLs due to its inherent ability to interact with a diverse range of biological targets. researchgate.net Future research on this compound could involve its use as a central fragment to be combined with other pharmacophores to create hybrid molecules. For example, oxindole derivatives have been successfully designed as dual inhibitors of cholinesterases (AChE/BuChE) and monoamine oxidases (MAO-A/B), both of which are key targets in the pathology of Alzheimer's disease. researchgate.net The 4-methyl-3-hydroxyoxindole core could be rationally functionalized to optimize binding at multiple target sites, leading to novel MTDLs for neurodegenerative disorders, cancer, or inflammatory diseases.

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Modern drug discovery heavily relies on in silico methods to accelerate the identification and optimization of new drug candidates. beilstein-journals.org Computational tools such as molecular docking, virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are indispensable. nih.govresearchgate.net

These approaches are highly applicable to the this compound scaffold:

Virtual Screening: Large virtual libraries of analogues can be screened against the three-dimensional structures of biological targets to identify potential hits with high binding affinity.

Molecular Docking and Dynamics: These methods can predict the precise binding mode of the compound within a target's active site and assess the stability of the ligand-protein complex over time. This provides crucial insights for structure-based design. For example, MD simulations have been used to understand how oxindole derivatives interact with and inhibit glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues early in the discovery process, helping to prioritize compounds with more drug-like profiles and reducing late-stage attrition. nih.gov

Table 2: Application of Computational Tools in Oxindole-based Drug Discovery

Computational Method Purpose Predicted Outcome/Insight
Molecular Docking Predict binding pose and affinity of a ligand to a target protein. Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts); ranking of potential inhibitors. mdpi.com
Molecular Dynamics (MD) Simulation Analyze the dynamic behavior and stability of the ligand-protein complex. Confirmation of binding stability; understanding of conformational changes upon binding. mdpi.com
3D-QSAR Pharmacophore Generation Identify the essential 3D arrangement of chemical features required for biological activity. A model to guide the design of new, more potent compounds. nih.gov

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Estimation of properties like intestinal absorption, blood-brain barrier penetration, and potential toxicity. nih.govnih.gov |

Investigation of this compound as a Privileged Scaffold for Diverse Therapeutic Areas

A privileged scaffold is a molecular framework that is capable of providing ligands for multiple, distinct biological targets through judicious modification. unipi.itijpsr.info The indole ring system, and specifically the 3-hydroxyoxindole core, is a quintessential example of such a scaffold. nih.govunipi.it It is a recurring motif in a vast number of natural products and synthetic molecules possessing a wide spectrum of pharmacological activities.

The future for this compound involves its systematic exploration as a privileged scaffold to generate compound libraries for screening against a wide array of therapeutic targets. Its proven track record in different disease areas makes it a highly attractive starting point for discovering new medicines.

Table 3: Therapeutic Areas for the Privileged 3-Hydroxyoxindole Scaffold

Therapeutic Area Specific Target/Application Reference Example
Oncology Inhibition of Ewing's sarcoma growth YK-4-279 nih.gov
Infectious Disease Inhibition of HIV-1 Reverse Transcriptase 5-Halo-substituted 3-hydroxyoxindoles researchgate.net
Endocrinology Growth Hormone Secretagogue Receptor (GHSR) agonist SM-130686 nih.gov
Neurodegenerative Disease Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) Novel oxindole derivatives mdpi.com

| Inflammation | Inhibition of p38α mitogen-activated protein kinase | Indolin-2-one derivatives nih.gov |

Unveiling Further Mechanisms of Action and Biological Applications

While the 3-hydroxyoxindole scaffold is associated with numerous biological activities, the precise molecular mechanism of action for novel derivatives is often an area requiring deep investigation. Future research will focus on target deconvolution and mechanistic studies to understand how new analogues of this compound exert their effects at a molecular level. This could involve techniques like affinity chromatography, chemical proteomics, and genetic screening to identify cellular binding partners.

Furthermore, drug repurposing campaigns, where existing libraries of oxindole derivatives are screened against new biological targets, could uncover entirely new therapeutic applications for this scaffold. researchgate.net

Potential for Natural Product-Inspired Drug Development

Nature is a master chemist, and many successful drugs are derived from or inspired by natural products. nih.gov The 3-hydroxy-2-oxindole core is a prominent feature in several complex natural products, validating its biological relevance. juniperpublishers.comresearchgate.net Molecules like TMC-95A and Convolutamydine A serve as powerful starting points and inspiration for medicinal chemists. nih.govjuniperpublishers.com

Future work in this area will likely involve:

The total synthesis of complex 3-hydroxyoxindole-containing natural products.

The synthesis of simplified, more "drug-like" analogues that retain the key pharmacophoric features of the natural product but have improved properties.

The use of the natural product's known mechanism of action to guide the design of new compounds based on the this compound scaffold.

Strategic Pathways for Pre-clinical Lead Optimization

Once a promising "hit" compound is identified, it must undergo lead optimization to transform it into a viable preclinical candidate. creative-biostructure.com This is an iterative cycle of chemical synthesis and biological testing aimed at improving multiple parameters simultaneously. youtube.com

For derivatives of this compound, strategic optimization pathways will include:

Improving Potency and Selectivity: Fine-tuning the structure to maximize interaction with the desired target while minimizing off-target effects.

Enhancing Pharmacokinetic (PK) Properties: Modifying the molecule to improve its absorption, distribution, half-life, and bioavailability. This can involve strategies like blocking sites of metabolism (metabolic "hot spots") or adjusting polarity. nih.gov

Metabolism-Guided Design: Studying the metabolic fate of lead compounds to identify unstable points in the structure. This knowledge is then used to design next-generation analogues with improved metabolic stability, a strategy that has been applied to other indole-based compounds. mdpi.com

Establishing In Vitro-In Vivo Correlation (IVIVC): Ensuring that the results from rapid in vitro assays are predictive of the compound's behavior in vivo, which is critical for making informed decisions during the optimization process. youtube.com

Q & A

What are the established synthetic pathways for 3-hydroxy-4-methyl-2,3-dihydro-1H-indol-2-one, and what catalytic systems enhance reaction efficiency?

Basic Research Question
The synthesis of this compound typically involves acid-catalyzed condensation or cyclization reactions. For example, p-toluenesulfonic acid (p-TSA) has been employed as a catalyst to facilitate efficient formation of indol-2-one derivatives via keto-enol tautomerization and intramolecular cyclization . Key steps include:

  • Optimizing reaction stoichiometry (e.g., molar ratios of precursors).
  • Controlling temperature (reflux conditions) and solvent polarity to favor cyclization.
  • Purification via recrystallization or column chromatography to isolate the product.

How is the crystal structure of this compound determined using X-ray diffraction?

Basic Research Question
Crystal structure determination involves:

Data Collection : High-resolution X-ray diffraction data from single crystals.

Structure Solution : Using direct methods (e.g., SHELXS) to resolve phase problems .

Refinement : Iterative refinement with SHELXL to optimize atomic coordinates and thermal parameters .

Validation : Cross-checking bond lengths, angles, and hydrogen bonding against databases like the Cambridge Structural Database.

What methodologies are recommended for assessing the biodynamic potential of this compound against microbial pathogens?

Advanced Research Question
To evaluate bioactivity:

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Structure-Activity Relationship (SAR) : Compare activity with structural analogs (e.g., 5-substituted dihydroindol-2-ones) to identify pharmacophores .
  • Mechanistic Studies : Use fluorescence-based assays to probe membrane disruption or enzyme inhibition.

How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Advanced Research Question
Yield optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of catalyst loading (e.g., 5–20 mol% p-TSA), temperature (80–120°C), and solvent (polar aprotic vs. protic) .
  • Kinetic Monitoring : Use HPLC or TLC to track reaction progress and identify byproducts.
  • Green Chemistry Approaches : Replace traditional solvents with ionic liquids or water to improve sustainability.

What experimental strategies resolve contradictions between computational predictions and empirical reactivity data?

Advanced Research Question
Address discrepancies through:

  • Comparative Analysis : Validate computational models (e.g., DFT calculations) against experimental spectroscopic data (NMR, IR) .
  • Sensitivity Testing : Adjust computational parameters (basis sets, solvation models) to align with observed reactivity.
  • Hybrid Methods : Combine molecular docking (for binding affinity predictions) with empirical enzyme inhibition assays.

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Research Question
Safety protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

How can in silico methods predict physicochemical properties of this compound?

Advanced Research Question
Computational approaches involve:

  • SMILES/InChI Input : Generate 3D conformers using tools like Open Babel .
  • Property Prediction : Software like MOE or Schrödinger to estimate logP, solubility, and pKa .
  • Toxicity Screening : Use QSAR models (e.g., ProTox-II) to assess acute toxicity endpoints .

What purification techniques are most effective for isolating high-purity this compound?

Basic Research Question
Purification methods include:

  • Recrystallization : Use ethanol/water mixtures to remove impurities via differential solubility .
  • Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate).
  • Analytical Validation : Confirm purity (>95%) via HPLC or melting point analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.